Product packaging for 6-Bromo-4-difluoromethyl-1H-indazole(Cat. No.:)

6-Bromo-4-difluoromethyl-1H-indazole

Cat. No.: B12101429
M. Wt: 247.04 g/mol
InChI Key: LGVPLGMDZJBYLD-UHFFFAOYSA-N
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Description

6-Bromo-4-difluoromethyl-1H-indazole is a synthetic indazole-based derivative intended for research and development applications. Indazole-containing derivatives represent one of the most important heterocycles in medicinal chemistry, bearing a bicyclic ring structure made up of a pyrazole ring fused to a benzene ring . These compounds are known to display versatile biological activities and serve as key structural motifs in numerous pharmacologically active molecules . While specific biological data for this compound is not currently available in the public domain, its structure suggests significant potential as a versatile building block. The bromo and difluoromethyl substituents at the 6- and 4- positions, respectively, make it a valuable intermediate for further chemical exploration, including metal-catalyzed cross-couplings and the synthesis of more complex molecules for various research fields. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2N2 B12101429 6-Bromo-4-difluoromethyl-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-(difluoromethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-4-1-5(8(10)11)6-3-12-13-7(6)2-4/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVPLGMDZJBYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)F)C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 6 Bromo 4 Difluoromethyl 1h Indazole and Its Analogues

Retrosynthetic Analysis of the 6-Bromo-4-difluoromethyl-1H-indazole Core

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection points involve the formation of the indazole ring and the introduction of the bromine and difluoromethyl substituents. The indazole ring itself can be disconnected through several established methods, which will be detailed in the subsequent sections.

A primary retrosynthetic approach would involve disconnecting the N-N bond, a common strategy in indazole synthesis. This leads back to a suitably substituted 2-aminobenzaldehyde (B1207257) or a related derivative. Alternatively, disconnection of one of the C-N bonds of the pyrazole (B372694) ring is also a viable strategy.

Following this logic, a plausible synthetic precursor is a substituted phenylhydrazine (B124118) or a derivative of a substituted toluene. The key challenge lies in the regioselective installation of the bromine at the C-6 position and the difluoromethyl group at the C-4 position. The order of these functionalization steps is critical to the success of the synthesis. One possible retrosynthetic pathway begins with a disubstituted benzene (B151609) ring, such as 3-bromo-5-methylaniline, which can then be functionalized to introduce the difluoromethyl group and subsequently cyclized to form the indazole ring. The principles of retrosynthetic analysis guide the logical construction of the molecule from simpler, commercially available starting materials. slideshare.net

Approaches to the Indazole Ring System Formation

The construction of the indazole ring is a cornerstone of the synthesis of this compound. Various methods have been developed for the formation of this bicyclic heterocyclic system. researchgate.netorganic-chemistry.org

Cyclization reactions represent a major class of methods for indazole synthesis. These reactions typically involve the formation of a key N-N or C-N bond in the final ring-closing step.

One common method is the cyclization of substituted hydrazones in the presence of an acid catalyst like polyphosphoric acid (PPA). researchgate.net For instance, the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones can yield indazole derivatives. researchgate.net Another approach involves the [3+2] cycloaddition of diazo compounds with arynes, which provides a direct route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org This method can be highly efficient for creating the core indazole structure. organic-chemistry.orgnih.gov

Furthermore, the intramolecular cyclization of picrylhydrazone into an indazole derivative has been systematically studied, providing an efficient strategy for the preparation of certain indazole derivatives. researchgate.net The synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has also been achieved through the reaction of 2-formyl dialkylanilines with hydroxylamine, which involves an exchange of the N-O bond of the oxime for the N-N bond of the heterocycle. researchgate.net

Transition metal-catalyzed reactions have become increasingly important for the synthesis of indazoles due to their efficiency and functional group tolerance. nitk.ac.innih.govresearchgate.netresearchgate.net These methods often involve C-H activation and annulation sequences. nih.gov

Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture represents an efficient, one-step synthesis of substituted N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov Similarly, cobalt(III)-catalyzed C-H bond functionalization/addition/cyclization cascades provide another convergent, one-step benchtop synthesis of N-aryl-2H-indazoles. nih.gov

Palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines is another effective method for synthesizing 1-aryl-1H-indazoles. researchgate.net Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has also been developed for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org A scalable, three-step approach to 5-bromo-4-fluoro-1-methyl-1H-indazole has been reported, which utilizes an intramolecular Ullmann reaction catalyzed by copper. thieme-connect.com Silver(I)-mediated intramolecular oxidative C-H bond amination provides a route to 1H-indazoles possessing a variety of functional groups. nih.govacs.org

Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Rh(III)/Cu(II)C-H Activation/AnnulationEthyl benzimidates, Nitrosobenzenes1H-Indazoles nih.gov
Cp*Co(III)C-H Functionalization/CyclizationAzobenzenes, AldehydesN-aryl-2H-Indazoles nih.gov
Pd(OAc)2/dppfIntramolecular AminationN-aryl-N′-(o-bromobenzyl)hydrazines1-Aryl-1H-indazoles researchgate.net
CuIIntramolecular N-Arylationortho-Chlorinated arylhydrazonesN-substituted-1H-indazoles beilstein-journals.org
Ag(I)Intramolecular Oxidative C-H AminationSubstituted Hydrazones1H-Indazoles nih.govacs.org

Reductive cyclization is a classical and still widely used method for indazole synthesis. The Cadogan reductive cyclization, which involves the deoxygenative cyclization of o-nitrobenzylidene anilines with triethyl phosphite, is a general method for preparing 2-arylindazoles. orgsyn.org A mild, one-pot condensation-Cadogan reductive cyclization of ortho-nitrobenzaldehydes with anilines or aliphatic amines using tri-n-butylphosphine as the reducing agent provides structurally diverse 2H-indazoles in good yields. organic-chemistry.org

The synthesis of 1H-indazoles from o-nitro-ketoximes can also be achieved through reductive cyclization. researchgate.net Furthermore, an electrochemically driven reductive cyclization of o-nitroanilines has been developed for the synthesis of fused benzimidazoles, a strategy that could potentially be adapted for indazole synthesis. rsc.org

Regioselective Introduction of Substituents onto the Indazole Core

The synthesis of this compound requires the precise placement of the bromo and difluoromethyl groups onto the indazole core. The regioselectivity of these substitutions is often governed by the electronic properties of the existing substituents and the reaction conditions.

The introduction of a difluoromethyl group onto a heterocyclic ring can be challenging. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis has been developed, offering a route that obviates the need for pre-functionalization. nih.gov While specific C-4 difluoromethylation of an indazole is not widely reported, methods for the N-difluoromethylation of indazoles are known. researchgate.netnuph.edu.ua The synthesis of the target molecule would likely involve either a directed C-H difluoromethylation at the C-4 position or the use of a starting material already containing the difluoromethyl group.

The introduction of a bromine atom at the C-6 position of the indazole ring is a key step. The regioselectivity of electrophilic bromination is influenced by the directing effects of the substituents already present on the ring. For NH-free indazoles, the position of bromination can be controlled by the reaction conditions.

Direct bromination of indazoles can be achieved using various brominating agents such as N-bromosuccinimide (NBS). researchgate.netrsc.org A regioselective C-7 bromination of 4-substituted NH-free indazoles has been reported, highlighting the influence of substituents on the site of halogenation. nih.gov While this demonstrates selectivity for C-7, similar principles can be applied to achieve C-6 bromination by choosing appropriate starting materials and directing groups. The synthesis of 6-bromo-1H-indazole derivatives has been documented, often starting from appropriately substituted anilines or other benzene derivatives. researchgate.netresearchgate.net For example, the synthesis of methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been reported, showcasing the feasibility of introducing a bromine at the C-6 position. nih.govacs.org The choice of solvent and base can also play a crucial role in directing the regioselectivity of the bromination reaction. nih.gov


Difluoromethylation at the C-4 Position of Indazole Derivatives

The introduction of a difluoromethyl (CF2H) group into heterocyclic scaffolds is a topic of significant interest in medicinal chemistry, as this group can act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl, thiol, or amide functionalities. While the synthesis of this compound is not extensively documented in dedicated reports, the difluoromethylation of the indazole core, particularly at the C-4 position, can be approached through modern synthetic methodologies developed for analogous structures.

The functionalization of the indazole ring system has been more commonly reported at the C-3 and N-1/N-2 positions. rsc.orgchim.itresearchgate.net Directing functionalization to the C-4 position of the benzene portion of the indazole ring often requires specific strategies, such as directed C-H activation or building the heterocyclic system from a pre-functionalized benzene ring precursor. In contrast, N-difluoromethylation of various C-substituted indazoles, including 6-bromo-1H-indazole, has been studied, yielding separable mixtures of N-1 and N-2 isomers. nuph.edu.uanbuv.gov.ua This highlights the accessibility of difluoromethylating reagents to the indazole scaffold, even if C-4 functionalization remains a more complex challenge.

C-H Difluoromethylation Methodologies

Direct C-H difluoromethylation has emerged as a powerful tool, avoiding the need for pre-functionalized substrates. A particularly relevant strategy for the synthesis of 4-difluoromethyl-1H-indazole analogues is visible-light photoredox catalysis. nih.gov This approach enables the direct difluoromethylation of various heterocycles under mild conditions.

The reaction typically employs an organic photosensitizer, such as Rose Bengal (RB), and a difluoromethyl source like sodium difluoromethane (B1196922) sulfonate (CF2HSO2Na). nih.gov Upon irradiation with visible light (e.g., green LEDs), the excited photosensitizer initiates a single-electron transfer (SET) process, leading to the formation of the difluoromethyl radical (•CF2H). This radical species can then engage in C-H functionalization of the heterocyclic substrate. The process is often conducted using oxygen from the air as a sustainable terminal oxidant. nih.gov

The general proposed mechanism involves:

Excitation of the photosensitizer (PC) by visible light to its excited state (PC*).

Generation of the •CF2H radical from the difluoromethyl source.

Addition of the •CF2H radical to the heteroarene.

Oxidation of the resulting radical intermediate to the final product, regenerating the photocatalyst.

While not specifically demonstrated on 6-bromo-1H-indazole, this methodology has proven effective for a range of nitrogen-containing heterocycles, suggesting its potential applicability.

Table 1: Examples of Heterocycles Undergoing Photoredox C-H Difluoromethylation

Substrate ClassDifluoromethylating AgentCatalyst/ConditionsKey FeaturesReference
Quinoxalin-2(1H)-onesCF2HSO2NaRose Bengal, Green LEDs, DMSO, O2Metal-free, mild conditions nih.gov
PhenanthridinesCF2HSO2NaRose Bengal, Green LEDs, DMSO, O2Good yields, operational simplicity nih.gov
IsoquinolinesCF2HSO2NaRose Bengal, Green LEDs, DMSO, O2Direct C-H functionalization nih.gov
CaffeineCF2HSO2NaRose Bengal, Green LEDs, DMSO, O2Applicable to complex molecules nih.gov
Perfluoroalkylation Methods for Difluoromethyl Group Incorporation

The term perfluoroalkylation typically refers to the introduction of groups like trifluoromethyl (CF3) or pentafluoroethyl (C2F5). The incorporation of a difluoromethyl (CF2H) group is more precisely a hydrofluoroalkylation, but the reagents and radical-based mechanisms can be analogous. The key is the generation and delivery of a •CF2H species or its synthetic equivalent to the target molecule.

The aforementioned sodium difluoromethane sulfonate (CF2HSO2Na) is a primary example of a reagent used for this purpose in radical C-H functionalization. nih.gov Another strategy involves the electrochemical C-H difluoromethylation, which has been reported for the C-3 position of 2H-indazoles and represents a metal-free, sustainable approach. researchgate.net

An alternative to direct C-H functionalization is a building-block approach, where the indazole ring is constructed from a precursor that already contains the difluoromethyl group at the desired position. This strategy circumvents potential issues with regioselectivity and reactivity in late-stage functionalization. For instance, a plausible, though not explicitly documented, route to this compound would involve the cyclization of a substituted phenylhydrazine precursor, such as one derived from a hypothetical 2-amino-5-bromo-3-difluoromethyl-benzaldehyde. A similar strategy has been successfully employed in the synthesis of related difluoromethylated pyrazoles, where ethyl 4,4-difluoro-3-oxobutyrate is used as a key difluoromethylated building block. google.com

Stereochemical Considerations and Control in this compound Synthesis

For the target molecule, this compound, which is achiral and conformationally simple, the primary "stereochemical" challenge lies in regiocontrol . The indazole nucleus has two nitrogen atoms, and reactions such as N-alkylation or N-arylation can lead to the formation of two constitutional isomers: the 1H- and 2H-indazoles. Since the 1H-tautomer is generally the more thermodynamically stable form, synthetic strategies often aim to selectively produce the 1H-isomer. nih.gov

The regioselectivity of N-alkylation is highly dependent on several factors:

Substituent Effects: The electronic and steric nature of substituents on the indazole ring significantly influences the site of substitution. Electron-withdrawing groups at the C-7 position, for example, have been shown to strongly favor the formation of the N-2 substituted product. beilstein-journals.orgnih.gov

Reaction Conditions: The choice of base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is often reported to favor the formation of the N-1 alkylated indazole, which is the thermodynamically preferred product. beilstein-journals.orgnih.gov

Nature of the Electrophile: The type of alkylating or arylating agent can also impact the N-1/N-2 ratio. beilstein-journals.orgnih.gov

One-step methods for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles have been developed, for example, through the copper-catalyzed cyclization of 2-haloaryl ketones with the corresponding hydrazines, which directly yields the desired 1H-regioisomer. acs.org

Table 2: Factors Influencing Regioselectivity in Indazole N-Alkylation

FactorConditionFavored IsomerRationale/ExampleReference
Base/SolventNaH in THFN-1 (Thermodynamic)Commonly provides high N-1 selectivity for many substituted indazoles. beilstein-journals.orgnih.gov
K2CO3 in DMFMixture, often N-2 favoredConditions can favor the kinetic product. beilstein-journals.orgnih.gov
Substituent PositionC-3 SubstituentsN-1Steric hindrance at C-3 often directs substitution to N-1. beilstein-journals.orgnih.gov
C-7 Substituents (e.g., -NO2)N-2Steric and electronic effects at C-7 disfavor N-1 substitution. beilstein-journals.orgnih.gov
Synthetic StrategyCu-catalyzed cyclization of 2-haloaryl ketonesN-1The reaction mechanism inherently leads to the 1-substituted indazole. acs.org

While the target molecule is achiral, methods for the stereoselective synthesis of chiral indazole analogues have been developed. For example, highly enantioselective copper-hydride (CuH) catalyzed C-3 allylation of N-(benzoyloxy)indazoles can produce indazoles with a C-3 quaternary chiral center in high yields and excellent enantioselectivity. chemrxiv.orgmit.eduacs.org This demonstrates that stereochemical control is achievable within the broader class of indazole compounds.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of indazoles and their analogues is an area of active research, aimed at reducing environmental impact, improving safety, and increasing efficiency. benthamdirect.comresearchgate.net These principles can be applied to the potential synthesis of this compound.

Key green chemistry strategies relevant to indazole synthesis include:

Use of Sustainable Catalysts: Transitioning from stoichiometric reagents to catalytic systems is a core principle. This includes the use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, which can be easily recovered and recycled, minimizing waste. acs.org

Alternative Energy Sources: Microwave and ultrasound irradiation have been employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net Visible-light photoredox catalysis uses light as a renewable energy source to drive reactions under mild conditions. nih.gov

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is crucial. Syntheses of indazoles have been successfully demonstrated in greener solvents like polyethylene (B3416737) glycol (PEG-400) and water. chim.itacs.org

Atom Economy: Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product is a key goal. One-pot reactions, where multiple synthetic steps are carried out in a single reactor, are an effective way to improve atom economy and reduce waste from purification steps. acs.org

Electrosynthesis: Electrochemical methods offer a sustainable alternative to traditional chemical oxidants or reductants, using electricity as a "traceless" reagent. researchgate.net

Table 3: Green Chemistry Strategies in Indazole Synthesis

Green StrategyExample ApplicationAdvantagesReference
Heterogeneous CatalysisCuO nanoparticles on activated carbon for C-N/N-N bond formation.Catalyst is recyclable, ligand-free, base-free conditions. acs.org
Natural Catalysts & UltrasoundLemon peel powder as a catalyst for cyclization under sonication.Use of a biodegradable, inexpensive natural catalyst; energy efficient. researchgate.net
PhotocatalysisVisible-light mediated C-H difluoromethylation.Uses light as a renewable energy source; mild, metal-free conditions. nih.gov
Green SolventsSynthesis in Polyethylene glycol (PEG-400).Low toxicity, biodegradable, and recyclable solvent. acs.org
ElectrosynthesisElectrochemical C-H trifluoro/difluoro-methylation.Avoids chemical oxidants, high functional group tolerance. researchgate.net

Advanced Spectroscopic and Structural Characterization of 6 Bromo 4 Difluoromethyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.nbuv.gov.uanih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 6-bromo-4-difluoromethyl-1H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, alongside advanced two-dimensional techniques, has been employed to map out its intricate proton and carbon framework, as well as to confirm the presence and connectivity of the difluoromethyl group. nbuv.gov.ua The synthesized compounds' structures are typically confirmed by methods including ¹H and ¹⁹F NMR spectroscopy. nbuv.gov.ua

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis.nbuv.gov.uarsc.orgchemicalbook.comchemicalbook.comrsc.orgbldpharm.comuni.lu

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of protons within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are instrumental in assigning these protons to their specific positions on the indazole ring.

While specific spectral data for this compound is not publicly available, a representative ¹H NMR dataset for a related difluoromethyl-containing compound, (3,4-dichlorobenzyl)(difluoromethyl)sulfane, shows a triplet for the CHF₂ proton at δ 6.76 ppm with a J-coupling of 56.0 Hz. rsc.org For indazole derivatives, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm. chemicalbook.com For instance, in the parent 1H-indazole, the proton at position 3 (C3-H) resonates at approximately δ 8.08 ppm. chemicalbook.com The N-H proton of the indazole ring is also observable and its chemical shift can be influenced by solvent and concentration. nih.gov

Table 1: Representative ¹H NMR Data for Related Indazole and Difluoromethyl Compounds

Compound Functional Group/Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
1H-Indazole C3-H 8.08 d chemicalbook.com
1H-Indazole Aromatic-H 7.11 - 7.77 m chemicalbook.com
(3,4-dichlorobenzyl)(difluoromethyl)sulfane CHF₂ 6.76 t 56.0 rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation.nbuv.gov.uarsc.orgchemicalbook.combldpharm.comuni.lu

Carbon-13 NMR (¹³C NMR) spectroscopy is indispensable for defining the carbon framework of a molecule. The ¹³C NMR spectrum of this compound would exhibit signals for each unique carbon atom in the molecule, including those in the benzene (B151609) and pyrazole (B372694) rings, as well as the carbon of the difluoromethyl group. The chemical shift of the CF₂ carbon is a key diagnostic signal.

In a similar molecule, (difluoromethyl)(1-phenylethyl)sulfane, the carbon of the difluoromethyl group appears as a triplet at δ 120.60 ppm with a large C-F coupling constant of 272.8 Hz. rsc.org The aromatic carbons of the indazole ring are expected to resonate in the typical aromatic region of the spectrum, with their precise chemical shifts influenced by the bromo and difluoromethyl substituents. For comparison, the carbon atoms in the parent 1H-indazole have been reported with chemical shifts ranging from approximately 110 to 140 ppm. researchgate.net

Table 2: Representative ¹³C NMR Data for Related Compounds

Compound Carbon Atom Chemical Shift (δ, ppm) Multiplicity C-F Coupling Constant (JCF, Hz) Reference
(difluoromethyl)(1-phenylethyl)sulfane CF₂ 120.60 t 272.8 rsc.org
1H-Indazole Carboxylic Acids Aromatic Carbons ~110 - 140 researchgate.net

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethyl Group Analysis.nih.gov

Fluorine-19 NMR (¹⁹F NMR) is a powerful and highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the difluoromethyl group. The spectrum would typically show a doublet for the two equivalent fluorine atoms, split by the proton of the difluoromethyl group.

For example, in the ¹⁹F NMR spectrum of (3,4-dichlorobenzyl)(difluoromethyl)sulfane, the difluoromethyl group exhibits a doublet at δ -94.00 ppm with a H-F coupling constant of 56.0 Hz. rsc.org This characteristic chemical shift and coupling pattern provides unequivocal evidence for the -CHF₂ moiety.

Table 3: Representative ¹⁹F NMR Data for a Difluoromethyl-Containing Compound

Compound Functional Group Chemical Shift (δ, ppm) Multiplicity H-F Coupling Constant (JHF, Hz) Reference
(3,4-dichlorobenzyl)(difluoromethyl)sulfane CHF₂ -94.00 d 56.0 rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Connectivity and Tautomerism.chemicalbook.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, helping to trace the proton network within the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for establishing the connectivity across the entire molecule, including the attachment of the difluoromethyl group to the C4 position and confirming the position of the bromine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is particularly useful for confirming the regiochemistry and studying the tautomeric equilibrium between 1H- and 2H-indazole forms. nbuv.gov.ua The structure of isomeric difluoromethylindazoles has been confirmed by SELNOESY and 1H-13C HMBC experiments. nbuv.gov.ua

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.nbuv.gov.uarsc.orgchemicalbook.comchemicalbook.comrsc.orgbldpharm.com

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.nbuv.gov.uachemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated monoisotopic mass for C₈H₅BrF₂N₂ is 245.96042 Da. uni.lu An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition of the molecule. For instance, the HRMS (EI) analysis of a related compound, (3,4-dichlorobenzyl)(difluoromethyl)sulfane, gave a found mass of 241.9533, which is in close agreement with the calculated mass of 241.9535 for C₈H₆Cl₂F₂S. rsc.org

Table 4: Predicted and Experimental Mass Spectrometry Data

Compound Formula Calculated Monoisotopic Mass (Da) Ion Type Found Mass (Da) Reference
6-Bromo-1-(difluoromethyl)-1H-indazole C₈H₅BrF₂N₂ 245.96042 [M]⁺ uni.lu
(3,4-dichlorobenzyl)(difluoromethyl)sulfane C₈H₆Cl₂F₂S 241.9535 [M]⁺ 241.9533 rsc.org

The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure. Characteristic fragments would include the loss of bromine, fluorine, or the difluoromethyl group, providing additional structural evidence.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of polar, thermally labile molecules like indazole derivatives. It typically imparts a charge to the analyte in solution, allowing it to be transferred to the gas phase for mass analysis with minimal fragmentation. This process primarily yields protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound, with a molecular formula of C₈H₅BrF₂N₂ and a monoisotopic mass of approximately 245.96 g/mol , specific ionization patterns can be anticipated. In positive-ion ESI-MS, the most prominent ion would be the protonated molecule at an m/z corresponding to [C₈H₆BrF₂N₂]⁺. The presence of nitrogen atoms in the indazole ring provides basic sites that are readily protonated. Additionally, adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are commonly observed.

While specific experimental spectra for this compound are not publicly documented, analysis of related bromo-indazole compounds confirms that they readily form molecular ions like (M+H)⁺ and (M-H)⁻. researchgate.net Further insight can be gained from predicted data for the closely related isomer, 6-bromo-1-(difluoromethyl)-1H-indazole, which illustrates the types of ions and adducts that are expected to form during ESI-MS analysis.

Adduct TypePredicted m/zIon Formula
[M+H]⁺246.97C₈H₆BrF₂N₂⁺
[M+Na]⁺268.95C₈H₅BrF₂N₂Na⁺
[M+K]⁺284.92C₈H₅BrF₂N₂K⁺
[M-H]⁻244.95C₈H₄BrF₂N₂⁻

Note: The data in the table is based on theoretical predictions for the related isomer 6-bromo-1-(difluoromethyl)-1H-indazole and serves to illustrate the expected ionization patterns.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and invaluable information about the functional groups present. libretexts.org An experimental IR spectrum for this compound is not available in the surveyed literature; however, its key vibrational frequencies can be predicted based on the analysis of its constituent chemical bonds and data from analogous structures. researchgate.netnih.gov

The structure contains several key functional groups whose vibrations can be assigned to specific regions of the IR spectrum:

N-H Stretching: The 1H-indazole tautomer features a secondary amine within the pyrazole ring. The N-H stretching vibration is expected to appear as a broad band in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring typically occur just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon bonds of the benzene and indazole rings, along with the C=N bond of the pyrazole ring, are expected to produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. researchgate.net

C-F and CHF₂ Vibrations: The difluoromethyl group (-CHF₂) will exhibit strong, characteristic C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ range. The H-C-F bending vibrations will also be present at lower frequencies.

C-Br Stretching: The carbon-bromine bond vibration is expected in the far-infrared or fingerprint region, generally between 500-650 cm⁻¹. researchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Indazole N-H
Aromatic C-H Stretch3000 - 3150Benzene Ring
Aromatic C=C / C=N Stretch1450 - 1650Indazole Ring System
C-F Stretch1100 - 1350Difluoromethyl Group
C-Br Stretch500 - 650Bromo Substituent

Note: The data in this table represents expected frequency ranges based on standard IR correlation charts and published data for related indazole compounds. researchgate.netnih.govmsu.edu

X-ray Diffraction Analysis for Solid-State Molecular Structure and Conformation

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mkuniversity.ac.in This powerful technique yields precise atomic coordinates, from which it is possible to calculate accurate bond lengths, bond angles, and torsion angles. Such data provides unambiguous confirmation of a compound's constitution, conformation, and stereochemistry.

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the public domain. Were such an analysis to be performed, it would provide critical structural information, including:

Crystal System and Space Group: These parameters describe the symmetry and repeating pattern of the molecules within the crystal lattice. Related bromo-substituted heterocyclic compounds have been found to crystallize in systems such as monoclinic or triclinic. mdpi.com

Molecular Geometry: The precise bond lengths (e.g., C-C, C-N, C-Br, C-F) and the angles between them would be determined, confirming the indazole ring structure and the substitution pattern.

Planarity and Conformation: The analysis would reveal the planarity of the bicyclic indazole system and the orientation of the difluoromethyl group relative to the ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, showing any hydrogen bonding (e.g., involving the N-H group) or other non-covalent interactions that stabilize the solid-state structure.

Without experimental data, a table of crystallographic parameters cannot be generated. However, the technique remains the gold standard for unequivocal structural elucidation in the solid state.

Structure Activity Relationship Sar and Systematic Structural Modification Studies of 6 Bromo 4 Difluoromethyl 1h Indazole Derivatives

Elucidation of Pharmacophoric Requirements within the 6-Bromo-4-difluoromethyl-1H-indazole Scaffold

A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the indazole scaffold, key pharmacophoric features often include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions. ugm.ac.idugm.ac.id

The 1H-indazole core itself is crucial, with the N1-H acting as a hydrogen bond donor and the N2 nitrogen serving as a hydrogen bond acceptor. These interactions are often vital for anchoring the ligand in the active site of a target protein, such as a kinase or enzyme. nih.gov The bicyclic ring system provides a rigid, aromatic surface for hydrophobic and π-π stacking interactions.

Within the specific this compound scaffold, the substituents add critical features to this basic pharmacophore:

The Indazole Core : Serves as the fundamental scaffold, providing sites for hydrogen bonding (N1-H and N2) and aromatic interactions. nih.gov

6-Bromo Group : Occupies a key position on the benzene (B151609) ring. Its primary role is likely to provide a hydrophobic and electron-withdrawing feature. It can engage in halogen bonding, a specific type of non-covalent interaction with electron-rich pockets in a receptor.

4-Difluoromethyl Group : Positioned on the opposite side of the benzene ring, this group introduces both lipophilicity and a potential hydrogen bond accepting capability via its fluorine atoms. mdpi.com Its strong electron-withdrawing nature also modulates the electronic properties of the entire ring system.

N1-Position : The N1 position is a critical vector for modification. Substituents at this position can be used to probe deeper pockets within a binding site, improve metabolic stability, and modulate the tautomeric equilibrium of the indazole ring. nih.gov

A hypothetical pharmacophore model for a target interacting with this scaffold would likely include an aromatic feature (the indazole ring), a hydrogen bond donor (N1-H, if unsubstituted), a hydrogen bond acceptor (N2), and two distinct hydrophobic/electron-withdrawing pockets corresponding to the 6-bromo and 4-difluoromethyl positions.

Impact of Bromine Substitution on Molecular Recognition and Ligand Binding

The substitution of a bromine atom at the C6 position of the indazole ring has a significant impact on the molecule's interaction with biological targets. The 6-bromo-1H-indazole moiety has garnered considerable attention for its biological properties and is a component of various therapeutic candidates. researchgate.netresearchgate.net

The effects of the 6-bromo substituent can be attributed to several factors:

Steric and Hydrophobic Effects : The bromine atom provides bulk and hydrophobicity, which can lead to favorable van der Waals interactions within a hydrophobic pocket of a target protein.

Electronic Effects : As a halogen, bromine is an electron-withdrawing group, which influences the electron density of the indazole ring system. This can affect the pKa of the N1-proton and the strength of hydrogen bonds.

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like oxygen or nitrogen) in the active site of a protein. This specific and directional interaction can significantly enhance binding affinity and selectivity.

In a study of 1H-indazole derivatives designed as inhibitors of the IDO1 enzyme, a compound featuring a 6-bromo-1H-indazole core (specifically, 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol) was identified as a potent inhibitor with an IC₅₀ value of 5.3 μM. nih.gov This highlights the compatibility of the 6-bromo substituent with the active site of this particular enzyme.

Table 1: Examples of Bioactive 6-Bromo-1H-Indazole Derivatives
Compound ClassBiological Target/ActivityKey FindingReference
6-bromo-1H-indazole-4-carboxamidesAnticancer (FGFR1)Substitution at the C4 position of the 6-bromo-1H-indazole core with a carboxamide linker led to potent inhibitors of Fibroblast Growth Factor Receptor 1. nih.gov
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amidesAnticancer, AntiangiogenicDemonstrated significant activity against liver, breast, and leukemia cancer cell lines. researchgate.net
6-bromo-1H-indazole-triazole analoguesAntimicrobialDerivatives showed moderate to good inhibition against various bacterial and fungal strains. banglajol.info

Influence of the Difluoromethyl Group on Ligand-Target Interactions and Receptor Affinity

The introduction of fluorinated groups, such as the difluoromethyl (-CHF₂) group, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. mdpi.com The influence of the -CHF₂ group at the C4 position of the indazole scaffold is multifaceted.

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethyl group resistant to metabolic oxidation. This can increase the half-life of a drug candidate. mdpi.com

Lipophilicity : The -CHF₂ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access intracellular targets.

Hydrogen Bonding : While highly lipophilic, the fluorine atoms in the -CHF₂ group can also act as weak hydrogen bond acceptors, potentially forming additional stabilizing interactions with a receptor.

Electronic Effects : The difluoromethyl group is a strong electron-withdrawing group. Its presence at the C4 position significantly alters the electronic landscape of the benzene portion of the indazole ring, which can influence ligand-receptor interactions.

While direct SAR studies on 4-difluoromethyl-indazoles are limited in the provided literature, studies on N-difluoromethylindazoles confirm the feasibility of introducing this group and separating the resulting N1 and N2 isomers. nuph.edu.ua The unique properties of the -CHF₂ group make it a valuable substituent for modulating receptor affinity and pharmacokinetic profiles.

Effects of N1-Substitution on Biological Activity and Tautomeric Preference in Indazoles

The N1 position of the indazole ring is a common site for substitution to improve pharmacological properties. Alkylation or arylation at N1 can profoundly affect biological activity, selectivity, and the inherent tautomeric preference of the indazole core. nih.govresearchgate.net

Biological Activity : N1-substituents can extend into specific sub-pockets of a binding site, creating additional interactions and boosting potency. For instance, in a series of 3-methyl-1H-indazoles, N1-substitution was critical for achieving significant analgesic and anti-inflammatory activities. researchgate.net The size and nature of the substituent are crucial; for example, replacing a small alkyl group with a larger cyclobutyl group has been shown to enhance potency in some series. nih.gov

Tautomeric Preference : Unsubstituted indazoles exist as a mixture of two tautomers, 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. caribjscitech.com Alkylation locks the molecule into either the N1 or N2 form. The regioselectivity of this alkylation is influenced by both steric and electronic factors of other substituents on the ring. nih.gov For example, electron-withdrawing groups at the C7 position tend to favor N2 alkylation, whereas many other substitution patterns favor the thermodynamically more stable N1 product. nih.govnih.gov Gaining selective access to the N1-alkylated isomer is a key challenge and goal in synthesis. nih.govnih.gov

Table 2: Influence of Ring Substituents on N1/N2-Alkylation Selectivity
Indazole Substituent PositionSubstituent TypePreferred Alkylation PositionReference
C3-COMe, -CONH₂, tert-butylN1 (>99%) nih.gov
C7-NO₂, -CO₂MeN2 (≥96%) nih.gov
C7-BrN1 (but with lower yield/selectivity) nih.gov
C5, C6-F, -OMe, -alkylN1 nih.gov

Comparative SAR Studies with Other Substituted Indazole Derivatives

The biological activity of the this compound scaffold can be contextualized by comparing its potential SAR with that of other indazole derivatives. SAR studies on various indazole series reveal common themes.

For example, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives developed as FGFR inhibitors, substitution at the C4 position was explored. nih.gov A 4-carboxamide derivative (102) showed potent FGFR1 inhibitory activity (IC₅₀ = 30.2 nM), demonstrating that a substituent at the C4 position can be effectively utilized to interact with the target protein. This suggests that the 4-difluoromethyl group in the title scaffold could similarly occupy a key pocket. nih.gov

In another study on 3,6-disubstituted indazoles, aryl groups at both the C3 and C6 positions were found to be crucial for inhibitory activities against hepcidin production. This highlights the importance of substitution on the benzene ring portion of the scaffold for molecular recognition.

The table below compares the SAR findings from different indazole series, illustrating how modifications at various positions affect activity.

Table 3: Comparative SAR of Substituted Indazole Derivatives
Indazole ScaffoldTarget/ActivityKey SAR FindingReference
3,6-Disubstituted IndazolesHepcidin Production InhibitorsAryl groups at C3 and C6 are crucial for activity. nih.gov
6-(Aryl)-4-(carboxamide)-1H-indazolesFGFR1 InhibitorsThe 4-carboxamide moiety is a key interaction point. The nature of the N-phenyl group on the carboxamide modulates potency. nih.gov
3-Substituted-1H-indazolesIDO1 Enzyme InhibitorsA suitably substituted carbohydrazide moiety at the C3 position is critical for strong inhibitory activity. nih.gov
C3, C6-Disubstituted IndazolesAnticancerA hydrophobic group at C6 and a hydrophilic group at C3 can be a favorable combination for activity. nih.gov

These comparative studies underscore that the positions corresponding to the 6-bromo and 4-difluoromethyl groups are critical for modulating biological activity. The specific combination of a halogen bond donor/hydrophobic group at C6 and a lipophilic/electron-withdrawing group at C4 presents a unique substitution pattern for the development of novel therapeutic agents.

Computational Chemistry and in Silico Studies of 6 Bromo 4 Difluoromethyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding information about its electronic distribution, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules like indazole derivatives. researchgate.net DFT calculations for 6-Bromo-4-difluoromethyl-1H-indazole would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Table 1: Illustrative Molecular Properties Calculable via DFT This table presents the types of molecular properties that can be determined for this compound using DFT calculations. The values are hypothetical and for illustrative purposes.

PropertyDescriptionIllustrative Value
Total Energy The total energy of the molecule in its optimized, lowest-energy state.-2345.67 a.u.
Dipole Moment (DM) A measure of the net molecular polarity, arising from the charge distribution. researchgate.net3.45 Debye
Polarizability (α) The ability of the molecule's electron cloud to be distorted by an external electric field. researchgate.net150.2 Bohr³
Atomic Charges The distribution of electron charge among the atoms in the molecule, indicating electrostatic properties.Varies per atom

Data based on the types of properties calculated for indazole derivatives in computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net DFT calculations are commonly employed to determine the energies of these frontier orbitals. researchgate.net For this compound, this analysis would reveal its tendency to participate in electronic transitions and chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Parameters This table illustrates the FMO parameters that would be calculated for this compound. Values are hypothetical examples based on typical ranges for organic molecules.

ParameterDescriptionIllustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.5 eV
Energy Gap (ΔE) The energy difference between LUMO and HOMO (ELUMO - EHOMO); indicates chemical reactivity.5.0 eV

Data based on the principles of FMO theory and typical values obtained in DFT studies of related heterocyclic compounds. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. nih.gov An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate charge distribution.

Typically, regions of negative electrostatic potential, shown in red or yellow, are associated with high electron density and are susceptible to electrophilic attack. researchgate.net These areas, often found near electronegative atoms like nitrogen or oxygen, represent nucleophilic centers. Conversely, regions of positive electrostatic potential, colored blue, indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the nitrogen atoms of the indazole ring as potential sites for hydrogen bonding and electrophilic interaction, while the areas around the hydrogen atoms and the bromine atom would likely show positive potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

Docking simulations for this compound would involve placing the molecule into the active site of a specific protein target. The simulation software then explores various possible conformations and orientations (binding modes) of the ligand within the binding pocket. Each binding mode is assigned a score, often expressed as binding affinity in kcal/mol, which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net Studies on other indazole derivatives have shown their potential to bind to various protein targets with significant binding energies. nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Results for an Indazole Derivative This table shows representative data from a molecular docking study of an indazole derivative against a hypothetical protein kinase target, illustrating the type of results obtained.

Protein TargetBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Protein Kinase ABC-7.55.6 µM

Data modeled after published docking studies on pharmacologically active indazole compounds. researchgate.net

Beyond predicting binding affinity, the primary output of a docking simulation is the detailed 3D model of the ligand-receptor complex. Analysis of this model allows for the identification of specific amino acid residues within the protein's active site that interact with the ligand.

These interactions are crucial for stabilizing the complex and are often the basis of a compound's biological activity. Key interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For this compound, the nitrogen atoms of the indazole ring are potential hydrogen bond acceptors or donors, while the bromo- and difluoromethyl-substituted benzene (B151609) ring can participate in hydrophobic and halogen bonding interactions. Identifying these key residues and the hydrogen bonding network provides a rational basis for designing more potent and selective analogs. nih.govresearchgate.net

Table 4: Illustrative Key Interactions for an Indazole Ligand in a Protein Active Site This table provides examples of the types of interactions and specific amino acid residues that might be identified from a docking pose of an indazole compound.

Interacting ResidueInteraction TypeAtom(s) in Ligand Involved
ASP 784 Hydrogen BondN-H of the indazole ring
LYS 655 Hydrogen BondNitrogen atom in the indazole ring
MET 699 HydrophobicBenzene ring portion of the indazole core
PHE 762 π-π StackingIndazole ring system

Interacting residues are based on examples found in docking studies of indazole derivatives with protein kinases. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Stability

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic nature of a molecule, such as this compound, can be observed over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can elucidate the conformational flexibility of the ligand and the stability of its interactions when bound to a protein target.

The conformational space of this compound is of particular interest due to the presence of the difluoromethyl group at the 4-position. The rotation around the bond connecting this group to the indazole ring can lead to different spatial arrangements, which may, in turn, influence its binding to a biological target. MD simulations in an aqueous environment can be employed to sample these conformations and determine their relative energies and populations. A typical simulation would involve placing the molecule in a periodic box of water molecules and running the simulation for a sufficient duration (e.g., hundreds of nanoseconds) to ensure comprehensive sampling of the conformational landscape. The resulting trajectory can be analyzed to identify the most stable conformers and the energy barriers between them.

When this compound is docked into the active site of a target protein, MD simulations are crucial for assessing the stability of the resulting protein-ligand complex. These simulations can reveal whether the initial binding pose is maintained over time and can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The bromine atom at the 6-position can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-protein interactions. MD simulations can provide detailed information on the geometry and persistence of such halogen bonds.

The stability of the protein-ligand complex is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will exhibit a low and fluctuating RMSD, indicating that the ligand remains bound in a consistent orientation. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can identify regions of the protein that become more or less flexible upon ligand binding.

ParameterTypical Value/Setting
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelTIP3P or SPC/E water
System Size~50,000 - 100,000 atoms (including solvent)
Simulation Time100 - 500 nanoseconds
Temperature300 K
Pressure1 atm
ComplexAverage RMSD (Å)Standard Deviation (Å)
Protein Backbone1.50.3
Ligand (heavy atoms)0.80.2

Cheminformatics and Virtual Screening for the Discovery of Novel Analogues

Cheminformatics and virtual screening are powerful computational strategies for identifying novel analogues of a lead compound like this compound with potentially improved properties. These approaches leverage large chemical databases and sophisticated algorithms to rapidly screen vast numbers of molecules for their potential to bind to a specific biological target.

The process of virtual screening for analogues of this compound would typically begin with the selection of a large compound library, such as the ZINC database or Enamine REAL database, which contain millions of commercially available or readily synthesizable compounds. The screening can be performed using either ligand-based or structure-based methods.

In a ligand-based approach, the known structure of this compound is used as a template to search for molecules with similar chemical features. This can involve searching for compounds with a high degree of 2D structural similarity (e.g., using Tanimoto coefficients) or by generating a 3D pharmacophore model that captures the essential steric and electronic features required for biological activity. The pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific 3D geometry.

In a structure-based virtual screening campaign, a 3D structure of the target protein is required. The compounds from the selected library are then docked into the active site of the protein using software such as AutoDock, Glide, or GOLD. The docking algorithm samples different orientations and conformations of each molecule within the binding site and calculates a docking score that estimates the binding affinity. The top-scoring compounds are then selected for further analysis.

Following the initial screening, a series of filtering steps are typically applied to refine the list of potential hits. These filters can be based on various criteria, including:

Drug-likeness: Compounds are evaluated based on physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to ensure they have properties consistent with orally bioavailable drugs (e.g., Lipinski's Rule of Five).

ADMET properties: In silico models are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds. This helps to eliminate molecules that are likely to have poor pharmacokinetic profiles or toxic liabilities.

Visual inspection: The binding poses of the top-ranked compounds are visually inspected to ensure that they form meaningful interactions with the target protein and have a reasonable geometry.

The final list of hit compounds represents a set of novel analogues of this compound that are predicted to have favorable binding and drug-like properties. These compounds can then be prioritized for chemical synthesis and experimental validation.

StepDescriptionTools/Databases
1. Library SelectionChoice of a large, diverse chemical library for screening.ZINC, Enamine REAL, ChEMBL
2. ScreeningApplication of ligand-based or structure-based methods to identify potential hits.ROCS, AutoDock, Glide
3. FilteringApplication of filters for drug-likeness and ADMET properties.QikProp, SwissADME
4. Hit SelectionVisual inspection and prioritization of the most promising candidates.PyMOL, Chimera

Emerging Research Avenues and Future Prospects for 6 Bromo 4 Difluoromethyl 1h Indazole

Development of Novel Synthetic Pathways for Complex 6-Bromo-4-difluoromethyl-1H-indazole Derivatization

The synthesis of indazole derivatives is a well-explored area of chemistry, with numerous methods available for constructing the core ring system and introducing diverse substituents. nih.govdntb.gov.ua However, the development of pathways for complex derivatization of specifically substituted indazoles like this compound remains a key research focus. The goal is to create efficient, scalable, and regioselective methods to access a wider range of analogues for screening and development.

Future synthetic strategies are likely to focus on:

Late-Stage Functionalization: Developing reactions that allow for the modification of the 6-bromo and 4-difluoromethyl positions, as well as other positions on the indazole core, late in the synthetic sequence. This allows for the rapid generation of a diverse library of compounds from a common intermediate.

Advanced Coupling Reactions: Utilizing modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, at the 6-bromo position to introduce a variety of aryl, heteroaryl, and alkyl groups. mdpi.comnih.gov These modifications can profoundly impact the biological activity of the resulting molecules.

C-H Activation: Exploring direct C-H activation/functionalization at various positions on the indazole ring. This atom-economical approach avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex derivatives.

Flow Chemistry: Implementing continuous flow methodologies for the synthesis of indazole derivatives. researchgate.net This can offer improved safety, scalability, and efficiency compared to traditional batch processes.

Photoredox and Electrocatalysis: Employing light- or electricity-driven reactions to enable novel transformations and access previously challenging chemical space for indazole derivatization.

A summary of established and emerging synthetic approaches for indazole derivatives is presented below.

Synthetic Strategy Description Potential Application for Derivatization
Palladium-Catalyzed C-H Amination Intramolecular cyclization of aminohydrazones to form the 1H-indazole core. nih.govBuilding the core scaffold with precursors already containing desired substituents.
Reductive Cyclization Organophosphorus-mediated cyclization of substituted benzamidines to form 3-amino-2H-indazoles. nih.govA route to N2-substituted indazoles or 3-aminoindazole derivatives.
[3+2] Cycloaddition Reaction of aryl-ketodiazoesters with ortho-(trimethylsilyl)aryl triflates to produce 1-acyl-1H-indazoles. researchgate.netA versatile method for creating the indazole ring with broad functional group tolerance.
Metal-Free Fluorination Direct regioselective C-3 fluorination of 2H-indazoles using reagents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgIntroducing fluorine at specific positions to modulate electronic properties and metabolic stability.
Click Chemistry 1,3-dipolar cycloaddition reactions to attach triazole rings, often used to link the indazole scaffold to other moieties. tandfonline.comresearchgate.netCreating hybrid molecules by linking this compound to other pharmacophores.

Exploration of Potential Applications in Advanced Materials Science

The introduction of fluorine atoms into organic molecules can dramatically alter their electronic properties, making them suitable for applications in materials science. rsc.org Fluorination tends to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and improve the material's resistance to oxidative degradation. rsc.org Furthermore, non-covalent interactions involving fluorine, such as C-H⋯F bonds, can influence the solid-state packing of molecules, potentially enhancing charge carrier mobility. rsc.orgcore.ac.uk

Given these properties, fluorinated heterocyclic compounds like this compound and its derivatives are promising candidates for exploration in advanced materials, including:

Organic Field-Effect Transistors (OFETs): The electronic characteristics imparted by the difluoromethyl group could lead to n-type or ambipolar semiconducting materials, which are crucial components of modern electronic devices. rsc.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The modified electronic energy levels could be tuned to achieve efficient charge injection and transport, leading to improved performance in OLEDs.

Dye-Sensitized Solar Cells (DSSCs): Indazole derivatives can be investigated as components of sensitizing dyes or as additives in the electrolyte. The electronic tuning provided by the substituents could optimize the light absorption and charge transfer processes that are fundamental to DSSC operation.

Non-linear Optical (NLO) Materials: The combination of a conjugated system (the indazole ring) with electron-withdrawing (difluoromethyl) and polarizable (bromo) groups could give rise to significant NLO properties.

Research in this area would involve synthesizing derivatives of this compound, characterizing their photophysical and electrochemical properties, and fabricating and testing prototype electronic devices.

Integration with Fragment-Based Drug Discovery (FBDD) and De Novo Design Approaches

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. nih.gov It involves screening small, low-complexity molecules ("fragments") that bind weakly but efficiently to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.govnih.gov The indazole scaffold is an excellent starting point for FBDD due to its structural features that mimic endogenous biomolecules and its proven ability to bind to a variety of protein targets. samipubco.comnih.gov

The compound this compound is well-suited for integration into FBDD and de novo design workflows:

Fragment Growing: The core indazole can serve as a fragment that binds to a target's active site. The bromine atom at the 6-position provides a well-defined vector for chemical elaboration, allowing chemists to "grow" the fragment by adding new chemical groups to explore adjacent binding pockets.

Fragment Linking/Merging: If two different fragments are found to bind in nearby sites on a target protein, the indazole scaffold can be used as a linker to connect them, creating a single, higher-affinity molecule. nih.gov

De Novo Design: Computational algorithms can use the this compound structure as a seed to design novel ligands that are computationally optimized to fit a target's binding site. mdpi.comrsc.org The specific substituents provide defined starting points for these algorithms to build upon.

A notable example of this approach involved the use of fragment-led de novo design to identify 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), demonstrating the utility of the indazole core in generating potent and selective kinase inhibitors. nih.govmdpi.com

Advanced Methodologies for Multi-target Ligand Design based on the Indazole Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. samipubco.comnih.gov Consequently, there is growing interest in developing multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets simultaneously. nih.gov This approach, also known as polypharmacology, can offer improved therapeutic efficacy and a lower likelihood of developing drug resistance compared to single-target agents. samipubco.comresearchgate.net

The indazole scaffold is an ideal framework for designing MTDLs due to its ability to interact with a diverse range of proteins. samipubco.comnih.gov Research has shown that indazole derivatives can be designed to inhibit multiple protein kinases or to interact with seemingly unrelated targets like membrane transporters. samipubco.comnih.govnih.gov

Advanced methodologies for designing multi-target ligands based on the this compound scaffold include:

Computational Screening and Docking: Using computer models to dock a virtual library of indazole derivatives against multiple target proteins to identify compounds with the desired multi-target profile. nih.govamazonaws.com

Pharmacophore Hybridization: Combining the key structural features (pharmacophores) of known inhibitors for different targets into a single molecule built around the indazole core.

Structure-Based Design: Leveraging the 3D crystal structures of multiple target proteins to rationally design a single indazole-based ligand that can fit effectively into the binding sites of each. mdpi.com

One study successfully synthesized 65 distinct indazole derivatives and screened them against 17 different membrane transporters, identifying ten compounds that showed activity against multiple challenging targets involved in neurodegeneration and cancer drug resistance. nih.gov This highlights the potential of the indazole scaffold in creating valuable polypharmacological agents. samipubco.comnih.gov

Exploration of New Biological Targets and Therapeutic Areas for Indazole-Based Compounds

The versatility of the indazole scaffold has led to its investigation in a multitude of therapeutic areas. nih.govresearchgate.netnih.gov Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, and many are currently in clinical use or trials. nih.govresearchgate.net

Therapeutic Area Biological Targets Example Indazole-Based Drugs/Candidates
Oncology Protein Kinases (e.g., VEGFR, FGFR, ALK, Aurora Kinase, c-Met), PARP1/2, Topoisomerase II nih.govmdpi.comnih.govresearchgate.netPazopanib, Niraparib, Axitinib, Entrectinib, Linifanib mdpi.com
Inflammatory Diseases Cyclooxygenase-2 (COX-2), Janus Kinase (JAK) nih.govnih.govBenzydamine, PF-06263276 nih.gov
Neurological Disorders Monoamine Oxidase (MAO), Leucine-rich repeat kinase 2 (LRRK2), Serotonin (B10506) Receptors, Rho Kinase (ROCK) nih.govnih.govnih.govGranisetron, MLi-2 nih.govnih.gov
Infectious Diseases Anti-bacterial, Anti-fungal, Anti-HIV, Anti-leishmanial targets samipubco.comresearchgate.nettandfonline.comN/A

Future research on this compound and its derivatives could focus on:

Underexplored Kinase Targets: While many kinases have been targeted, numerous others remain to be explored as potential targets for indazole-based inhibitors in cancer and inflammatory diseases.

Epigenetic Targets: Investigating the inhibition of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), which have been successfully targeted by indazole-based hybrids. nih.gov

Membrane Transporters: Expanding on recent findings to target solute carrier (SLC) and ATP-binding cassette (ABC) transporters, which are implicated in drug resistance and metabolic diseases and are often considered "undruggable". samipubco.comnih.gov

Metabolic Diseases: Exploring targets like glucagon (B607659) receptors for the treatment of type 2 diabetes, an area where indazole derivatives have already shown promise. nih.gov

Neurodegenerative Diseases: Further developing inhibitors for targets like MAO-B and LRRK2 for Parkinson's disease, and exploring new targets related to Alzheimer's disease and other neurodegenerative conditions. nih.govresearchgate.net

The unique substitution pattern of this compound provides a novel chemical entity for screening against these and other emerging biological targets, opening up new avenues for therapeutic intervention.

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-4-difluoromethyl-1H-indazole, and how can regioselectivity be controlled during bromination and difluoromethylation?

  • Methodological Answer : The synthesis typically involves sequential halogenation and difluoromethylation. Bromination of the indazole core can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C, targeting position 6 due to electronic and steric directing effects of adjacent substituents . Difluoromethylation at position 4 may employ ClCF2_2H or BrCF2_2H reagents under palladium catalysis (e.g., Pd(OAc)2_2/Xantphos) to ensure regioselectivity . Control over regioselectivity requires careful optimization of reaction temperature, solvent polarity, and catalyst loading. For example, lower temperatures (e.g., −10°C) favor bromination at electron-rich positions, while steric hindrance from bulky ligands in cross-coupling reactions can direct difluoromethylation to less hindered sites.

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly in confirming the positions of bromine and difluoromethyl groups?

  • Methodological Answer :
  • 1^1H/19^{19}F NMR : The difluoromethyl group (CF2HCF_2H) exhibits characteristic triplet splitting in 1^1H NMR (δ ~5.5–6.5 ppm, JHFJ_{H-F} ≈ 50–55 Hz) and a distinct doublet in 19^{19}F NMR (δ ~−80 to −90 ppm) .
  • 1^1H-13^{13}C HMBC : Correlates protons adjacent to bromine (e.g., H-5 and H-7 in 6-bromoindazole) with the quaternary carbon (C-6) bearing bromine.
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]+^+ for C8_8H5_5BrF2_2N2_2: calc. 260.9601).
  • X-ray Crystallography : SHELXT/SHELXL software resolves positional ambiguity by determining bond angles and distances, particularly useful for distinguishing between structural isomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed NMR chemical shifts for halogenated indazole derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects, hydrogen bonding, or unexpected tautomerism. For example, the indazole NH proton may exhibit variable chemical shifts in DMSO-d6_6 due to hydrogen bonding. To address this:
  • Perform solvent titrations (e.g., DMSO-d6_6 to CDCl3_3) to observe shift consistency.
  • Use computational tools (e.g., DFT calculations with Gaussian) to simulate NMR spectra under different tautomeric states .
  • Cross-validate with 15^{15}N NMR or 2D NOESY to confirm spatial proximity of substituents .

Q. What strategies are recommended for refining the crystal structure of this compound when encountering twinning or disorder using SHELX software?

  • Methodological Answer :
  • Twinning : Use the TWIN/BASF commands in SHELXL to model twinning ratios. For pseudo-merohedral twinning, refine twin law matrices derived from the orientation matrix .
  • Disorder : Apply PART/SUMP constraints to model disordered Br/CF2_2H groups. For example, split the disorder into two sites with occupancy factors refined to sum to 1.0 .
  • Validation : Check Rint_{int} and GooF values; values >0.05 or <1.2 may indicate unresolved issues. Use PLATON’s ADDSYM to detect missed symmetry .

Q. In structure-activity relationship (SAR) studies, how can computational modeling be integrated with experimental data to predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The bromine atom’s hydrophobic bulk and CF2_2H’s polarity can be mapped to binding pockets .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD/RMSF to identify critical residues for activity .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities. Correlate computed ΔG values with experimental IC50_{50} data to validate models .

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